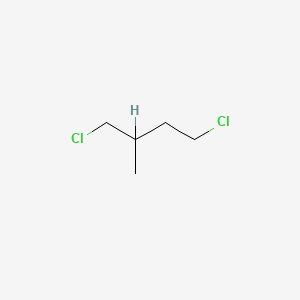

1,4-Dichloro-2-methylbutane

Descripción general

Descripción

1,4-Dichloro-2-methylbutane (CAS 623-34-7) is a halogenated alkane with the molecular formula C₅H₁₀Cl₂ and a molecular weight of 141.039 g/mol . Its IUPAC name reflects its structure: chlorine atoms at positions 1 and 4, and a methyl group at position 2. The compound is synthesized via chlorination of (S)-1-chloro-2-methylbutane under light-induced conditions, retaining the S configuration at the asymmetric carbon, making it optically active . This stereochemical integrity is critical in understanding its reactivity and applications in asymmetric synthesis.

The molecule features a central methyl branch, which influences its physical properties, such as boiling point and solubility, compared to linear analogs. Its 3D structure includes one rotatable bond (C2-C3), affecting conformational flexibility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-methylbutane can be synthesized through the chlorination of 2-methylbutane. The reaction involves the substitution of hydrogen atoms with chlorine atoms in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chlorination reactors where 2-methylbutane is exposed to chlorine gas under controlled temperature and pressure conditions. The reaction is monitored to ensure the desired substitution pattern is achieved .

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Dichloro-2-methylbutane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Elimination Reactions: It can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tert-butanol are used.

Major Products Formed:

Substitution: Products such as 2-methyl-1-butanol or 2-methyl-1-butyl ethers are formed.

Elimination: Products such as 2-methyl-1-butene are formed.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHCl

- Molecular Weight : 141.04 g/mol

- CAS Number : 623-34-7

- IUPAC Name : 1,4-Dichloro-2-methylbutane

The compound features two chlorine atoms attached to the butane backbone at the 1 and 4 positions, along with a methyl group at the second position. This configuration influences its reactivity and interaction with other chemicals.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the synthesis of various organic compounds, including:

- Pharmaceuticals : It is involved in synthesizing active pharmaceutical ingredients (APIs) where chlorinated hydrocarbons are often key intermediates.

- Agrochemicals : The compound is used to create herbicides and pesticides that require chlorinated structures for enhanced effectiveness.

Chemical Reactions

The compound undergoes several types of chemical reactions:

-

Nucleophilic Substitution Reactions : The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

-

Elimination Reactions : Under basic conditions, it can undergo elimination to form alkenes.

These reactions make it a versatile compound for synthetic chemists.

Case Study 1: Synthesis of Alkylated Purines

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound for the alkylation of adenine derivatives. The reaction yielded high regioselectivity towards the desired alkylated products, demonstrating its utility in medicinal chemistry.

Case Study 2: Environmental Impact Studies

Research has been conducted on the environmental degradation pathways of chlorinated compounds like this compound. Studies published in Environmental Science & Technology examined its photocatalytic oxidation under various conditions, highlighting its potential environmental risks and degradation mechanisms.

Mecanismo De Acción

The mechanism of action of 1,4-Dichloro-2-methylbutane involves its ability to undergo nucleophilic substitution and elimination reactions. The chlorine atoms in the compound act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity makes it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers and Halogen-Substituted Derivatives

1,4-Dichlorobutane (CAS 110-56-5)

- Formula : C₄H₈Cl₂

- Molecular Weight : 127.01 g/mol

- Properties : Lower molecular weight and boiling point compared to 1,4-dichloro-2-methylbutane. Classified as a flammable liquid with hazards including skin/eye irritation .

- Reactivity : Lacks stereochemical complexity due to symmetry, making it less useful in enantioselective reactions.

1,4-Dichloro-2,2-dimethylbutane (CAS 440680-51-3)

- Formula : C₆H₁₂Cl₂

- Molecular Weight : 155.065 g/mol

- Structure : Two methyl groups at position 2, creating steric hindrance.

- Properties : Higher molecular weight and reduced solubility in polar solvents due to increased hydrophobicity. The branching reduces conformational flexibility (only 1 rotatable bond ) .

Halogenated Alkenes: cis- and trans-1,4-Dichloro-2-butene

- Structures :

- cis-1,4-Dichloro-2-butene (CAS 83547-96-0): Chlorines on the same side of the double bond.

- trans-1,4-Dichloro-2-butene (CAS 1476-11-5): Chlorines on opposite sides.

- Properties : Presence of a double bond (C2-C3) introduces rigidity and distinct reactivity (e.g., susceptibility to electrophilic addition). The trans isomer generally has higher thermal stability due to reduced steric strain .

Brominated and Hydroxylated Analogs

1,4-Dibromo-2-methylbutane (CAS 54462-66-7)

- Formula : C₅H₁₀Br₂

- Molecular Weight : 249.85 g/mol

- Properties : Heavier halogen substitution increases density and boiling point. Bromine’s higher polarizability enhances reactivity in nucleophilic substitutions compared to chlorine analogs .

1,4-Dichloro-2-butanol (CAS 2419-74-1)

- Formula : C₄H₈Cl₂O

- Structure : Hydroxyl group at position 2 introduces polarity and hydrogen-bonding capability.

- Reactivity : The -OH group enables participation in condensation or oxidation reactions, unlike purely hydrocarbon analogs .

Key Comparative Data

Actividad Biológica

1,4-Dichloro-2-methylbutane (C5H10Cl2) is a halogenated organic compound known for its diverse applications in chemical synthesis and potential biological activities. Understanding its biological activity is crucial for assessing its safety and efficacy in various fields, including pharmacology and environmental science.

- Molecular Formula: C5H10Cl2

- Molecular Weight: 141.039 g/mol

- CAS Registry Number: 623-34-7

- IUPAC Name: this compound

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial effects and potential toxicity. Its structure allows for interactions with biological systems that can lead to both therapeutic and adverse effects.

Antimicrobial Activity

Recent studies have indicated that halogenated compounds, including this compound, can exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| This compound | Escherichia coli | 12 | |

| Chloroform | Staphylococcus aureus | 18 |

Toxicological Studies

Toxicity assessments are critical for understanding the safety profile of this compound. Studies have shown that exposure to halogenated compounds can lead to various health risks.

Case Study: Acute Toxicity

A study conducted on the acute toxicity of this compound reported significant adverse effects in laboratory animals at high doses. The observed symptoms included respiratory distress and neurological impairments. The lethal dose (LD50) was determined to be approximately 500 mg/kg in rats, indicating moderate toxicity.

The biological activity of this compound may be attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. These interactions can lead to:

- Protein Denaturation: Disruption of protein structures essential for cellular function.

- DNA Damage: Formation of adducts that may result in mutagenic effects.

Enzymatic Interactions

Research indicates that halogenated alkanes can inhibit certain enzymes involved in detoxification processes, leading to increased susceptibility to oxidative stress in cells.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological effects. Studies suggest that it may bioaccumulate in aquatic organisms and disrupt endocrine functions.

Table 2: Environmental Persistence of Halogenated Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Dichloro-2-methylbutane, and how can reaction conditions be optimized?

this compound is synthesized via light-induced radical chlorination of (S)-1-chloro-2-methylbutane with Cl₂. The reaction proceeds through a radical chain mechanism, where regioselectivity is influenced by the stability of intermediate radicals. Optimization involves controlling light intensity, Cl₂ concentration, and temperature to favor 1,4-addition over competing pathways (e.g., 1,2-addition). Post-synthesis purification via fractional distillation or preparative GC is recommended to isolate isomers .

Q. Which analytical techniques are most effective for characterizing this compound and its isomers?

- Gas Chromatography-Mass Spectrometry (GC-MS): Effective for separating cis/trans isomers using polar capillary columns (e.g., DB-FFAP). Calibration with certified reference standards (e.g., 1,4-Dichlorobutane-d8 in methanol) improves accuracy .

- Nuclear Magnetic Resonance (NMR): ¹³C NMR distinguishes methyl and chlorinated carbons, while ¹H NMR identifies coupling patterns for stereochemical analysis .

- Polarimetry: Determines optical activity, critical for verifying enantiomeric purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Ventilation: Use fume hoods to mitigate inhalation risks.

- Personal Protective Equipment (PPE): Wear nitrile gloves and chemical-resistant goggles.

- Storage: Keep in amber glass containers under inert gas (N₂/Ar) to prevent light-induced degradation .

Advanced Research Questions

Q. How does the stereochemistry of the starting material influence the optical activity of reaction products?

The (S)-configuration of 1-chloro-2-methylbutane is retained during chlorination due to no bond-breaking at the chiral center. The resulting this compound retains optical activity if the reaction preserves chirality. In contrast, 1,2-dichloro-2-methylbutane becomes optically inactive due to a plane of symmetry in its structure. Polarimetry and chiral HPLC are used to confirm this behavior .

Q. What thermodynamic factors govern the isomerization equilibrium of dichlorobutane derivatives?

Isomerization equilibria (e.g., 1,3- vs. 1,4-dichlorobutanes) depend on enthalpy (ΔH) and entropy (ΔS) differences. Calorimetric studies show 1,4-isomers are thermodynamically favored due to reduced steric strain. Equilibrium constants (K) are determined via GC analysis of mixtures at varying temperatures, with van’t Hoff plots providing ΔH and ΔS values .

Q. How can researchers resolve contradictions in reaction yield data under varying catalytic conditions?

- Experimental Replication: Standardize light intensity and Cl₂ flow rates to minimize variability.

- Kinetic Modeling: Use time-resolved GC-MS to track intermediate radicals and validate reaction mechanisms.

- Statistical Design: Apply factorial experiments (e.g., ANOVA) to isolate variables (e.g., temperature, solvent polarity) affecting yields .

Q. Methodological Tables

Table 1: Key Thermodynamic Data for Dichlorobutane Isomers

| Isomer | ΔH Combustion (kJ/mol) | ΔH Formation (kJ/mol) | Reference Method |

|---|---|---|---|

| This compound | -3187 ± 15 | -189 ± 5 | Bomb Calorimetry |

| 1,2-Dichloro-2-methylbutane | -3153 ± 15 | -165 ± 5 | Bomb Calorimetry |

Table 2: Analytical Standards for GC-MS

| Compound | Matrix | Concentration | CAS Number |

|---|---|---|---|

| 1,4-Dichlorobutane-d8 | Methanol | 2,000 µg/mL | 83547-96-0 |

| cis-1,4-Dichloro-2-butene | Methanol | 20,000 µg/mL | 83547-96-0 |

Propiedades

IUPAC Name |

1,4-dichloro-2-methylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-5(4-7)2-3-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSZUUNUORQHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337659, DTXSID20870707 | |

| Record name | 1,4-Dichloro-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_54657 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-34-7 | |

| Record name | 1,4-Dichloro-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.